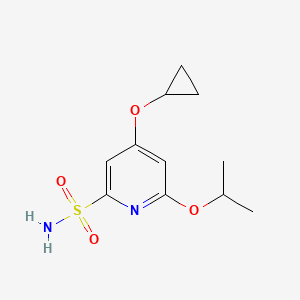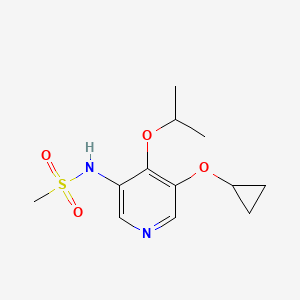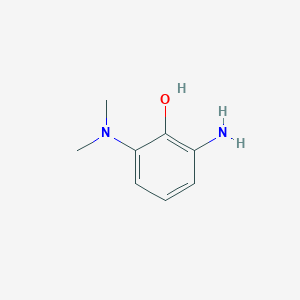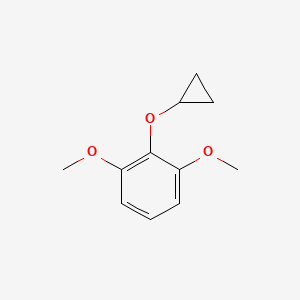
3-(Cyclopropylmethoxy)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-4-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol typically involves the following steps:
Alkylation: Starting with 3-hydroxy-4-methylbenzaldehyde, the compound undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde.
Reduction: The aldehyde group in 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclopropylmethoxy-4-methylcyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclopropylmethoxy-4-methylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-(Cyclopropylmethoxy)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Shares the cyclopropylmethoxy group but differs in the presence of difluoromethoxy and carboxylic acid groups.
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde: An intermediate in the synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-4-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
InChIキー |
FCSHRROFYCTYJN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


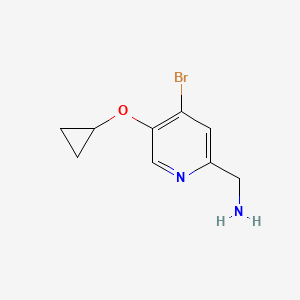




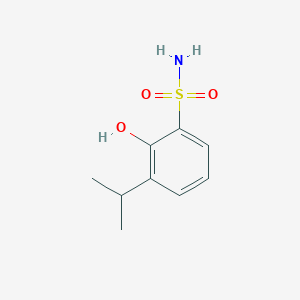
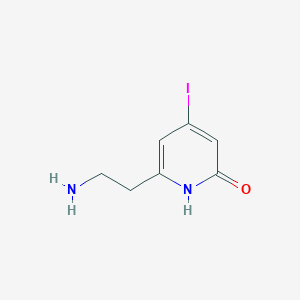
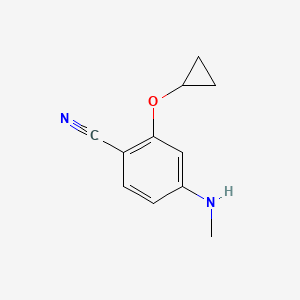
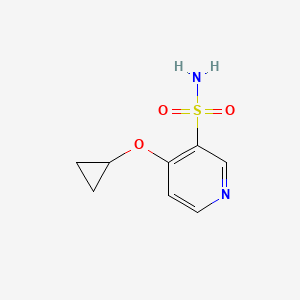
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
